

Crystamidine molecular structure and chemical properties

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Compound of Interest

Compound Name: Crystamidine

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Crystamidine: A Technical Guide for Researchers

An In-depth Examination of the Molecular Structure, Chemical Properties, and Biological Activities of a Promising Erythrina Alkaloid

Abstract

Crystamidine, a member of the Erythrina alkaloid family, has garnered significant interest within the scientific community due to its distinct molecular architecture and notable biological activities. Isolated from *Erythrina crista-galli*, this natural compound has demonstrated potential as a nicotinic acetylcholine receptor antagonist and exhibits leishmanicidal properties. This technical guide provides a comprehensive overview of **Crystamidine**, detailing its molecular structure, chemical properties, synthesis, and biological functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

Crystamidine is chemically classified as an Erythrinan alkaloid. Its core structure is a tetracyclic spiroamine system, characteristic of this class of compounds.

The definitive molecular structure of **Crystamidine** has been elucidated through various spectroscopic methods. The key identifiers for this compound are:

- Molecular Formula: C₁₈H₁₅NO₄[\[1\]](#)
- Molecular Weight: 309.3 g/mol [\[1\]](#)
- IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0^{1,16}.0^{2,10}.0^{4,8}]icosa-2,4(8),9,11,15,17-hexaen-14-one[\[1\]](#)
- CAS Number: 58779-39-8[\[1\]](#)
- Canonical SMILES:
CO[C@@H]1C[C@@]23C(=CC(=O)N2C=CC4=CC5=C(C=C34)OCO5)C=C1[\[1\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Crystamidine** is essential for its application in research and drug development. The following table summarizes the available data. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, are not readily available in the current literature.

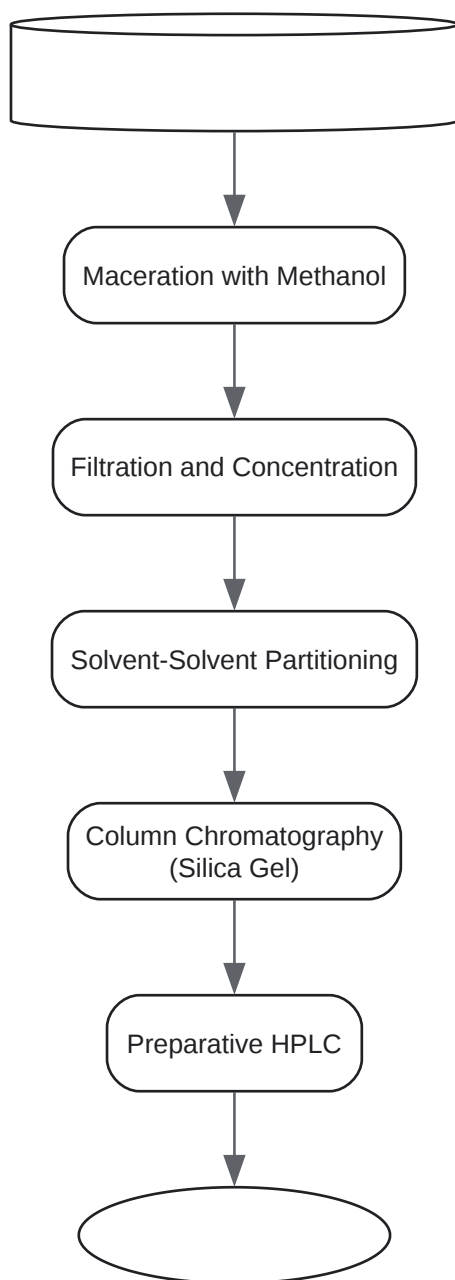
Property	Value	Source
Molecular Weight	309.3 g/mol	PubChem[1]
Molecular Formula	C ₁₈ H ₁₅ NO ₄	PubChem[1]
XLogP3-AA (Lipophilicity)	1.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	5	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)
Exact Mass	309.100108 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	309.100108 g/mol	PubChem (Computed)[1]
Topological Polar Surface Area	54.4 Å ²	PubChem (Computed)
Heavy Atom Count	23	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	639	PubChem (Computed)[1]
Isotope Atom Count	0	PubChem (Computed)
Defined Atom Stereocenter Count	2	PubChem (Computed)
Undefined Atom Stereocenter Count	0	PubChem (Computed)
Defined Bond Stereocenter Count	0	PubChem (Computed)
Undefined Bond Stereocenter Count	0	PubChem (Computed)
Covalently-Bonded Unit Count	1	PubChem (Computed)
Compound Is Canonicalized	Yes	PubChem

Experimental Protocols

Isolation of Crystamidine from *Erythrina crista-galli*

The following is a general procedure for the isolation of **Crystamidine** from its natural source, based on common alkaloid extraction techniques.

Workflow for the Isolation of **Crystamidine**



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Caption: General workflow for the isolation of **Crystamidine**.

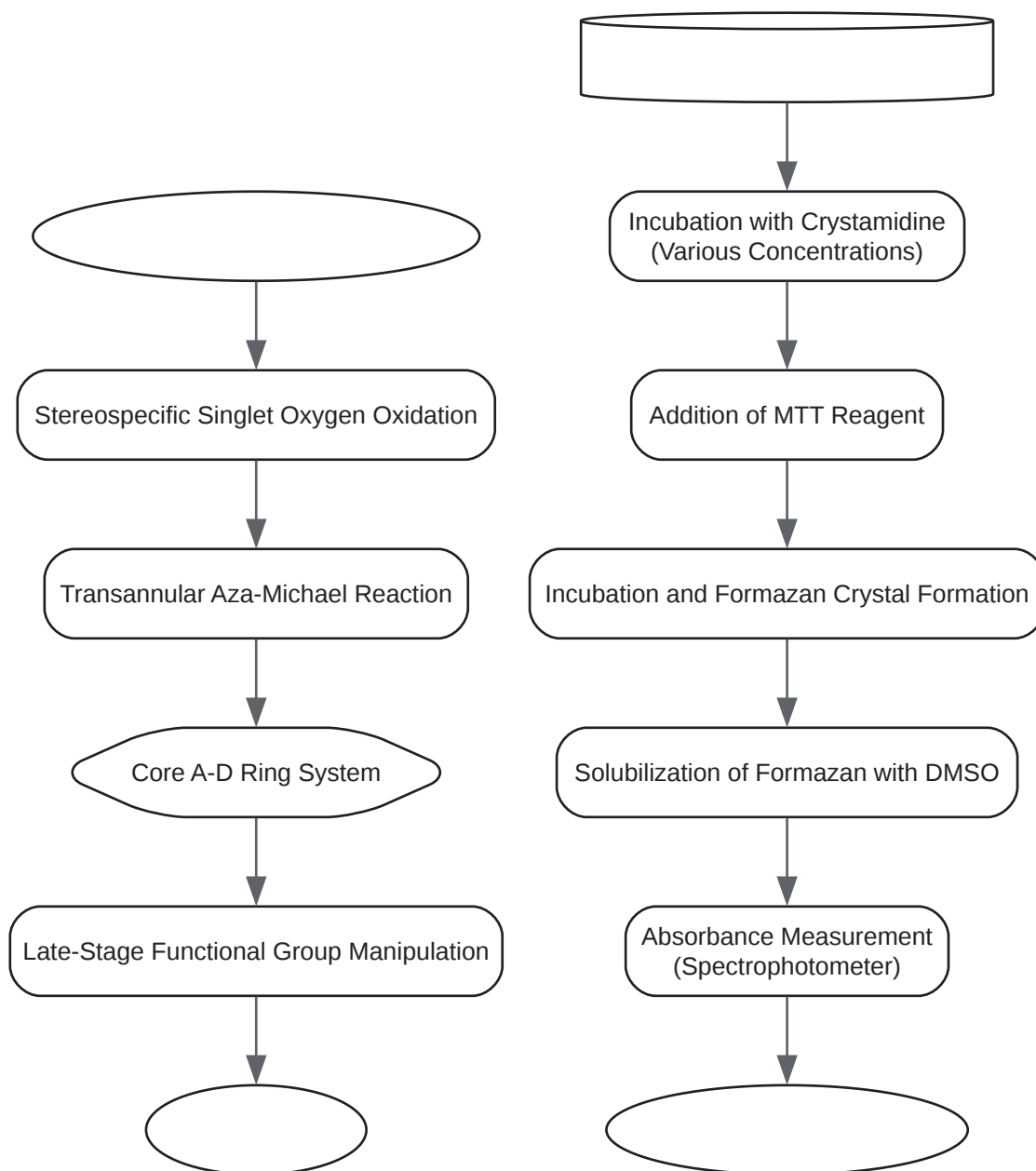
Methodology:

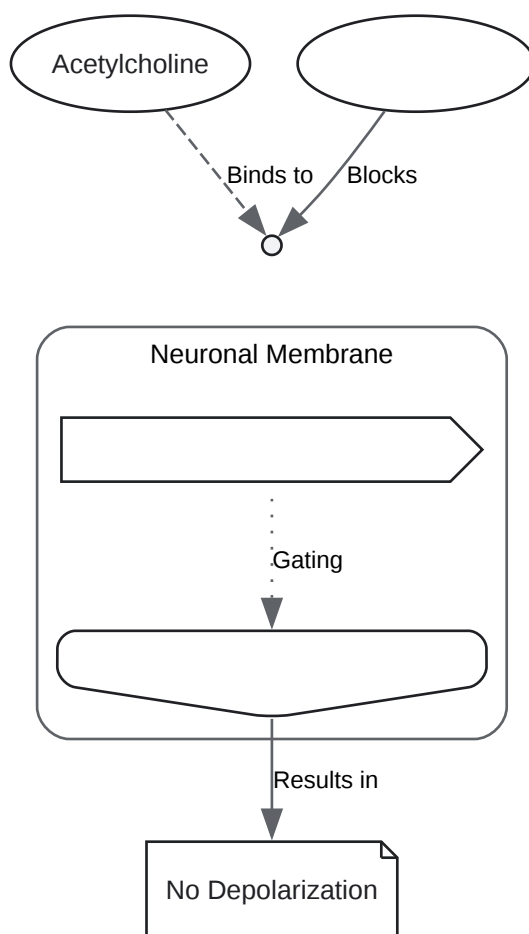
- **Extraction:** The dried and powdered plant material (e.g., seeds, bark, or twigs of *Erythrina crista-galli*) is subjected to exhaustive extraction with a suitable organic solvent, typically methanol, at room temperature.
- **Acid-Base Partitioning:** The crude extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., n-hexane) to remove fats and other neutral compounds. The acidic aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the basic alkaloids.
- **Chromatographic Separation:** The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **Crystamidine** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated **Crystamidine** are then confirmed by spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Asymmetric Synthesis of Crystamidine

A notable asymmetric synthesis of **Crystamidine** has been reported by Fukuyama and Kitamura. The synthetic strategy is inspired by the proposed biosynthetic pathway and involves a key transannular aza-Michael reaction.

Key Steps in the Asymmetric Synthesis of **Crystamidine**





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References

- 1. Crystamidine | C₁₈H₁₅NO₄ | CID 101922024 - PubChem [pubchem.ncbi.nlm.nih.gov]
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